molecular formula C15H15BClNO3 B12648116 4-Chloro-3-(3-methylbenzylcarbamoyl)benzeneboronic acid

4-Chloro-3-(3-methylbenzylcarbamoyl)benzeneboronic acid

Cat. No.: B12648116
M. Wt: 303.5 g/mol
InChI Key: PYAIKJWKFIMTDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-Chloro-3-(3-methylbenzylcarbamoyl)benzeneboronic acid typically involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-methylbenzylamine, followed by reduction and boronation steps. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

4-Chloro-3-(3-methylbenzylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

4-Chloro-3-(3-methylbenzylcarbamoyl)benzeneboronic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(3-methylbenzylcarbamoyl)benzeneboronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in proteases, inhibiting their activity. This interaction is crucial in the development of enzyme inhibitors for therapeutic purposes .

Comparison with Similar Compounds

4-Chloro-3-(3-methylbenzylcarbamoyl)benzeneboronic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

Molecular Formula

C15H15BClNO3

Molecular Weight

303.5 g/mol

IUPAC Name

[4-chloro-3-[(3-methylphenyl)methylcarbamoyl]phenyl]boronic acid

InChI

InChI=1S/C15H15BClNO3/c1-10-3-2-4-11(7-10)9-18-15(19)13-8-12(16(20)21)5-6-14(13)17/h2-8,20-21H,9H2,1H3,(H,18,19)

InChI Key

PYAIKJWKFIMTDT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)NCC2=CC=CC(=C2)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.